molecular formula C25H24N2OS2 B11531139 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11531139
M. Wt: 432.6 g/mol
InChI Key: BAAKUUZTYJLECB-UHFFFAOYSA-N
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Description

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that features a benzamide core linked to a benzothiazole ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole is then subjected to a nucleophilic substitution reaction with 4-tert-butylbenzyl chloride to introduce the sulfanyl group. Finally, the benzothiazole derivative is coupled with benzoyl chloride under basic conditions to form the target benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, while the benzamide moiety can form hydrogen bonds with surrounding amino acids, stabilizing the compound’s interaction with the target. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE
  • N-(2-{[(4-ETHYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE

Uniqueness

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is unique due to the presence of the tert-butyl group, which can enhance the compound’s lipophilicity and stability. This structural feature can improve the compound’s bioavailability and interaction with hydrophobic pockets in target proteins, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C25H24N2OS2

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C25H24N2OS2/c1-25(2,3)19-11-9-17(10-12-19)16-29-24-27-21-14-13-20(15-22(21)30-24)26-23(28)18-7-5-4-6-8-18/h4-15H,16H2,1-3H3,(H,26,28)

InChI Key

BAAKUUZTYJLECB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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